molecular formula C14H10N4O4S B2764410 1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide CAS No. 2319922-91-1

1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide

Cat. No.: B2764410
CAS No.: 2319922-91-1
M. Wt: 330.32
InChI Key: CITMPMJYMUTYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide is a complex organic compound that features a unique combination of hydrazinecarbonyl, chromenyl, and thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide typically involves multi-step organic reactions. One common method involves the initial formation of the chromenyl and thiazolyl intermediates, followed by their coupling with hydrazinecarbonyl formamide under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine, with reactions carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve high-throughput mechanochemical methods, which allow for the parallel synthesis of multiple samples simultaneously. This approach increases the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted chromenyl-thiazolyl compounds .

Scientific Research Applications

1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like carbonic anhydrase or interfere with microtubule polymerization, leading to the disruption of cellular processes essential for cancer cell survival . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(hydrazinecarbonyl)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]formamide is unique due to its combination of hydrazinecarbonyl, chromenyl, and thiazolyl groups, which confer distinct chemical and biological properties. This unique structure allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-hydrazinyl-2-oxo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4S/c15-18-12(20)11(19)17-14-16-9(6-23-14)8-5-7-3-1-2-4-10(7)22-13(8)21/h1-6H,15H2,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITMPMJYMUTYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.